molecular formula C9H10BrN B8761974 (s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

(s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

Cat. No. B8761974
M. Wt: 212.09 g/mol
InChI Key: RWAVYCTUVYJSMU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197798B1

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
26.62 g
Type
reactant
Reaction Step Two
Quantity
186.35 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C(OC(C)C)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
Br.BrC=1C=C2CC(CC2=CC1)N
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
26.62 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
186.35 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 20-25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature at 20-25° C
STIRRING
Type
STIRRING
Details
The suspension is stirred efficiently until all the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolves (30 minutes)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 750 mL of isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 2330 mL
Name
Type
product
Smiles
BrC=1C=C2CC(CC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06197798B1

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
26.62 g
Type
reactant
Reaction Step Two
Quantity
186.35 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C(OC(C)C)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
Br.BrC=1C=C2CC(CC2=CC1)N
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
26.62 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
186.35 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 20-25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature at 20-25° C
STIRRING
Type
STIRRING
Details
The suspension is stirred efficiently until all the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolves (30 minutes)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 750 mL of isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 2330 mL
Name
Type
product
Smiles
BrC=1C=C2CC(CC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06197798B1

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
26.62 g
Type
reactant
Reaction Step Two
Quantity
186.35 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C(OC(C)C)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
Br.BrC=1C=C2CC(CC2=CC1)N
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
26.62 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
186.35 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 20-25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature at 20-25° C
STIRRING
Type
STIRRING
Details
The suspension is stirred efficiently until all the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolves (30 minutes)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 750 mL of isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 2330 mL
Name
Type
product
Smiles
BrC=1C=C2CC(CC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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